molecular formula C20H18FN5 B5106342 4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-3-fluoropyridine

4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-3-fluoropyridine

Cat. No.: B5106342
M. Wt: 347.4 g/mol
InChI Key: MIIRZMOBNIGDCR-UHFFFAOYSA-N
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Description

4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-3-fluoropyridine is a complex organic compound that features multiple heterocyclic rings, including imidazole, pyrazole, and pyridine. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

The synthesis of 4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-3-fluoropyridine involves several steps, typically starting with the preparation of the individual heterocyclic components. The imidazole and pyrazole rings are synthesized through cyclization reactions involving appropriate precursors. These rings are then linked to a phenyl group through a series of substitution reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The imidazole and pyrazole rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-3-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can bind to metal ions or active sites of enzymes, inhibiting their activity. The fluoropyridine moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with imidazole, pyrazole, or pyridine rings. Examples include:

    Imidazole derivatives: Known for their antifungal and antibacterial properties.

    Pyrazole derivatives: Studied for their anti-inflammatory and anticancer activities.

    Pyridine derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c1-2-25-11-9-23-20(25)14-26-10-7-19(24-26)16-5-3-4-15(12-16)17-6-8-22-13-18(17)21/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIRZMOBNIGDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2C=CC(=N2)C3=CC=CC(=C3)C4=C(C=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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